CN-105 Achieves 5‑Fold Higher CNS Exposure Compared to First‑Generation ApoE Mimetic Peptides
In a head‑to‑head within‑study comparison using stable‑isotope‑labeled peptide in mice, CN‑105 demonstrated total CNS exposure of 44% (AUC₀–₆₀ brain: 548 min*fmol/µL vs. AUC₀–₆₀ plasma: 1,253 min*fmol/µL), which is approximately 5‑fold higher than prior apoE‑based mimetic peptides [1]. The comparator class (first‑generation apoE mimetics with 12–20 residues) achieved substantially lower fractional brain uptake, although exact values vary by peptide. This approximately 5‑fold difference in CNS exposure directly results from CN‑105’s minimized 5‑residue design, which reduces molecular weight while retaining the critical receptor‑interaction surface of apoE.
| Evidence Dimension | Total CNS exposure (brain‑to‑plasma AUC ratio) |
|---|---|
| Target Compound Data | 44% brain exposure; brain AUC₀–₆₀ = 548 min*fmol/µL |
| Comparator Or Baseline | First‑generation apoE mimetic peptides (12–20 residues); brain exposure approximately 8–9% (estimated from ~5‑fold difference) |
| Quantified Difference | ~5‑fold higher CNS exposure for CN‑105 |
| Conditions | Stable‑isotope‑labeled peptide administered intravenously to mice; pharmacokinetic evaluation in CD‑1 mice (non‑injury setting). |
Why This Matters
Superior CNS penetration ensures that a higher fraction of an administered dose reaches the therapeutic target, potentially lowering the required systemic dose and reducing off‑target exposure, a critical consideration for cost‑effective procurement and translational study design.
- [1] Lei B, James ML, Liu J, et al. Neuroprotective pentapeptide CN-105 improves functional and histological outcomes in a murine model of intracerebral hemorrhage. Sci Rep. 2016;6:34834. (Results: Improved Pharmacokinetics with Neuroprotective Pentamers; total CNS exposure 44%, ~5‑fold higher than prior apoE mimetics.) View Source
